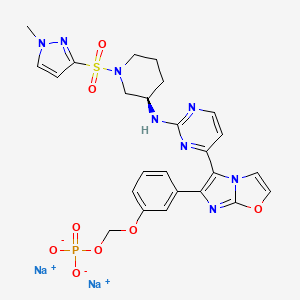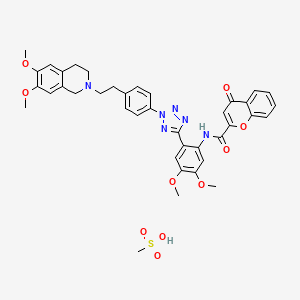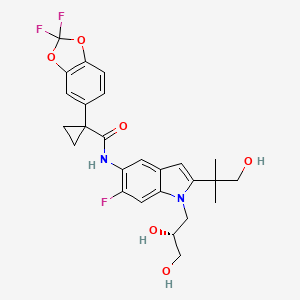
Vactosertib
Overview
Description
Vactosertib is a small-molecule inhibitor of the transforming growth factor-beta type I receptor kinase. It is known for its potential in treating various cancers by inhibiting the transforming growth factor-beta signaling pathway, which plays a crucial role in tumor growth and metastasis .
Scientific Research Applications
Vactosertib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the transforming growth factor-beta signaling pathway and its role in various chemical reactions.
Biology: Employed in research to understand cellular processes influenced by the transforming growth factor-beta pathway, such as cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential in treating cancers, particularly those resistant to conventional therapies. .
Industry: Utilized in the development of new therapeutic agents targeting the transforming growth factor-beta pathway
Mechanism of Action
Mode of Action
Upon oral administration, Vactosertib inhibits the activity of TGFBR1 and prevents TGF-beta/TGFBR1-mediated signaling . This results in the suppression of tumor growth in TGFBR1-overexpressing tumor cells . As a tumor promoter, the TGF-β pathway enhances cell proliferation, migratory invasion, metastatic spread within the tumor microenvironment, and suppresses immunosurveillance .
Biochemical Pathways
This compound affects the TGF-β signaling pathway, which is critical in colorectal cancer (CRC) pathogenesis . The inhibition of this signaling pathway can decrease epithelial-to-mesenchymal transition and metastasis, and increase the infiltration of immune cells such as cytotoxic T-cells to the tumor mass .
Pharmacokinetics
This compound is rapidly absorbed after oral administration with a median time to maximum concentration (tmax) of 1.2 hours and quickly eliminated with a median terminal half-life (t1/2) of 3.2 hours . The area under the concentration-time curve within a dosing interval increases in proportion to the dose . The median values of apparent clearance and volume of distribution are 29 L/h and 133 L, respectively . There is negligible accumulation when this compound is administered once daily for five days . Given its short half-life, it may be necessary to administer this compound twice or thrice daily to maintain its concentrations above the minimum effective level over a dosing interval .
Result of Action
This compound has been shown to decrease cell proliferation and induce spheroid shrinkage . It suppresses the cell cycle and induces apoptosis by regulating the expression of p53 and BAX proteins . This compound also enhances the inhibitory effect of 5-FU on the invasive behavior of CRC cells by upregulating the expression of E-cadherin and inhibiting MMP-9 enzymatic activity .
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. For instance, in the context of multiple myeloma, functional blockade of the TGF signaling pathway by this compound improves the efficacy of cytotoxic and immune therapies . Additionally, this compound combined with pomalidomide was found to reduce TGF- in patient bone marrow and suppress PD-1 expression on CD8 + T-cells .
Safety and Hazards
Vactosertib is considered toxic and can cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, it has been shown to have an acceptable safety profile .
Future Directions
Vactosertib has shown promising results in preclinical and clinical studies for the treatment of multiple myeloma and colorectal cancer . Future research will likely focus on further evaluating its safety and efficacy in larger clinical trials, as well as exploring its potential in combination with other therapies .
Biochemical Analysis
Biochemical Properties
Vactosertib plays a significant role in biochemical reactions by interacting with various biomolecules. It selectively inhibits TGF-β receptor type I, thereby inhibiting downstream signaling and phosphorylation of Smad mediators . This interaction with the TGF-β signaling pathway is critical in its function as an anti-cancer agent .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to decrease cell proliferation and induce spheroid shrinkage . Moreover, this compound suppresses the cell cycle and induces apoptosis by regulating the expression of p53 and BAX proteins . It also enhances the inhibitory effect of 5-FU on the invasive behavior of CRC cells by upregulating the expression of E-cadherin and inhibiting MMP-9 enzymatic activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It reversibly binds to the adenosine triphosphate binding site on ALK5 with high affinity, thereby inhibiting downstream signaling and phosphorylation of Smad mediators . This inhibition of the TGF-β signaling pathway decreases epithelial-to-mesenchymal transition and metastasis, and increases the infiltration of immune cells such as cytotoxic T-cells to the tumor mass .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound pharmacokinetics were dose-proportional within the tested dose range with negligible accumulation when administered once daily for five days . This suggests that this compound has good stability and does not degrade significantly over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve anti-tumor properties in both cellular and animal models of colorectal cancer (CRC) when administered either alone or in combination with the standard first-line chemotherapeutic treatment, 5-Fluorouracil (5-FU) .
Metabolic Pathways
This compound is involved in the TGF-β signaling pathway, which is a critical metabolic pathway in many pathologies, including cancer . By inhibiting the TGF-β receptor type I, this compound affects the metabolic flux of this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vactosertib involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets pharmaceutical-grade standards. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions: Vactosertib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparison with Similar Compounds
Bintrafusp alfa: A bifunctional conjugate that binds transforming growth factor-beta and programmed death-ligand 1.
AVID200: A computationally designed trap of transforming growth factor-beta receptor ectodomains fused to an Fc domain.
Luspatercept: A recombinant fusion that links the activin receptor IIb to immunoglobulin G.
Uniqueness of Vactosertib: this compound stands out due to its high potency and selectivity for the transforming growth factor-beta type I receptor kinase. It has shown a favorable safety profile and efficacy in multiple cancer types, making it a promising candidate for further clinical development .
Properties
IUPAC Name |
2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCDSQATIJKQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010181 | |
| Record name | Vactosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352608-82-2 | |
| Record name | Vactosertib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vactosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vactosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VACTOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)
![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)
![1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea](/img/structure/B612214.png)

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)


![N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide](/img/structure/B612219.png)

![[(5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B612221.png)
![3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B612222.png)

![6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B612228.png)

